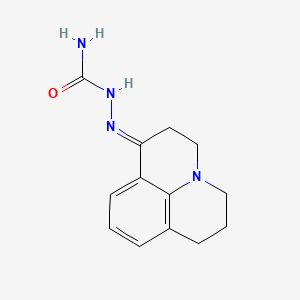

1-Ketojulolidine semicarbazone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

101077-38-7 |

|---|---|

Molecular Formula |

C13H16N4O |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

[(E)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylideneamino]urea |

InChI |

InChI=1S/C13H16N4O/c14-13(18)16-15-11-6-8-17-7-2-4-9-3-1-5-10(11)12(9)17/h1,3,5H,2,4,6-8H2,(H3,14,16,18)/b15-11+ |

InChI Key |

UVGFNXHHNWNTKR-RVDMUPIBSA-N |

Isomeric SMILES |

C1CC2=C3C(=CC=C2)/C(=N/NC(=O)N)/CCN3C1 |

Canonical SMILES |

C1CC2=C3C(=CC=C2)C(=NNC(=O)N)CCN3C1 |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of 1 Ketojulolidine Semicarbazone

Advanced Spectroscopic Techniques for Molecular Structure Determination

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Identification of Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1-Ketojulolidine semicarbazone, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (-NH₂) and secondary amide (-NH-) groups, the C=O (Amide I band), and the C=N (imine) stretching vibrations. core.ac.uk While general ranges for these functional groups in other semicarbazones are known, a specific experimental IR spectrum for the target compound is not available. researchgate.netresearchgate.net

Mass Spectrometry (ESI-MS, MALDI-TOF) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and aiding in structural elucidation through fragmentation analysis. The mass spectrum of this compound would provide its exact molecular weight, confirming its elemental composition. The fragmentation pattern, which results from the cleavage of specific bonds upon ionization, would offer further structural clues, particularly about the semicarbazone side chain. rsc.org No mass spectrometry data for this specific compound could be found in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule and provides information about conjugated systems and chromophores. msu.edu The spectrum of this compound would be expected to show absorption maxima corresponding to π → π* and n → π* transitions associated with the aromatic julolidine (B1585534) system and the conjugated C=N and C=O groups. msu.edu The position and intensity of these absorptions are indicative of the extent of conjugation. This data, however, is not documented for this compound. oecd.orgoecd.org

Conformational Analysis and Isomerism in Semicarbazone Systems

The study of semicarbazones often involves analyzing their conformational and isomeric possibilities, which can significantly influence their chemical and biological properties.

Tautomeric Equilibria (Keto-Enol) in Semicarbazones

Semicarbazones can exist in tautomeric forms, most commonly the keto (amide) and enol (imidol) forms. In the solid state, they typically exist in the keto form, but in solution, an equilibrium between the two may be established. core.ac.uk The position of this equilibrium can be influenced by factors such as the solvent and the electronic nature of the substituents on the parent ketone. This tautomerism is a known phenomenon in various semicarbazone systems, but its specific relevance and the characteristics of the equilibrium for this compound have not been investigated in any available study.

E/Z Isomerism around the C=N Bond and Conformational Preferences

A critical aspect of the structure of this compound is the potential for E/Z isomerism around the C=N double bond. This type of stereoisomerism arises from the restricted rotation around the double bond, leading to two possible spatial arrangements of the substituents. spcmc.ac.in The designation of E (entgegen, opposite) or Z (zusammen, together) is determined by the Cahn-Ingold-Prelog priority rules applied to the substituents on each nitrogen and carbon atom of the C=N bond.

In many semicarbazones, the E isomer is found to be the thermodynamically more stable form. However, the ratio of E to Z isomers can be influenced by factors such as the nature of the solvent, the temperature, and the presence of catalysts during synthesis. researchgate.net The study of different ketone derivatives has shown that both E and Z isomers can be present, and their relative abundance can be determined using techniques like 1H-NMR spectroscopy, where the chemical shifts of the protons near the C=N bond differ for each isomer. dergipark.org.tr For example, in a study of isatin-3-(4-phenyl)semicarbazone, both E and Z isomers were identified and their thermal isomerization was investigated. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, are also powerful tools for investigating the relative stabilities of E and Z isomers and their conformational preferences. wiley.com These studies can help predict the most stable conformer in different environments (gas phase or in solution). For aryl semicarbazones, it has been shown that the keto tautomer is generally more stable, and the conformational preferences are influenced by intramolecular hydrogen bonding. wiley.com The conformation of the julolidine ring system, being a relatively rigid structure, will also impose certain steric constraints on the semicarbazone moiety, influencing its preferred orientation. The conformational analysis of semicarbazones derived from other cyclic ketones, such as piperidin-4-ones, has shown a preference for specific chair or boat conformations, which is primarily determined by the substitution pattern on the ring. asianpubs.orgasianpubs.org

| Isomer Type | Description | Method of Analysis | Influencing Factors |

| E Isomer | Higher priority groups on opposite sides of the C=N bond. | 1H-NMR, 13C-NMR, NOESY, DFT Calculations | Solvent, Temperature, Steric Hindrance |

| Z Isomer | Higher priority groups on the same side of the C=N bond. | 1H-NMR, 13C-NMR, NOESY, DFT Calculations | Kinetic vs. Thermodynamic Control |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to specific julolidine-based structures)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state. While specific crystallographic data for this compound is not readily found, analysis of related structures provides valuable insights into the expected molecular architecture.

X-ray crystallographic studies of various semicarbazone derivatives have revealed key structural features. For instance, the crystal structure of pyridine (B92270) 4-carbaldehyde semicarbazone shows that the molecule exists in the keto form in the solid state. ajchem-a.com The planarity of the semicarbazone moiety and the formation of intermolecular hydrogen bonds are common features observed in the crystal packing of these compounds. researchgate.net These hydrogen bonds, typically involving the N-H groups of the semicarbazone and the carbonyl oxygen, play a crucial role in stabilizing the crystal lattice. researchgate.net

In the context of julolidine derivatives, X-ray diffraction has been used to characterize more complex structures. Although not semicarbazones, these studies highlight the conformational aspects of the julolidine nucleus. acs.org For other semicarbazones derived from cyclic ketones, such as carvone (B1668592) semicarbazone, X-ray diffraction has been instrumental in confirming the stereochemistry and diastereomeric identity. mit.edu

A hypothetical crystal structure of this compound would likely exhibit the following features:

Confirmation of the E or Z configuration around the C=N bond.

Detailed bond lengths and angles for the entire molecule.

Information on the planarity of the semicarbazone group and the conformation of the julolidine ring system.

A network of intermolecular hydrogen bonds, likely forming dimers or extended chains in the crystal lattice.

Below is a table summarizing typical crystallographic data that would be obtained for such a compound, based on published data for other semicarbazones. ajchem-a.comresearchgate.net

| Crystallographic Parameter | Typical Value/Information | Significance |

| Crystal System | Triclinic, Monoclinic, or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P-1, P21/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Varies depending on the molecule | Defines the size and shape of the unit cell. |

| Z (Molecules per unit cell) | Integer value (e.g., 2, 4, 8) | Indicates the number of molecules in the unit cell. |

| Hydrogen Bonding | N-H···O, N-H···N | Determines the supramolecular assembly and crystal packing. |

| Conformation | e.g., Planar semicarbazone group, chair/boat ring | Describes the 3D arrangement of the atoms in the molecule. |

Reaction Mechanisms and Chemical Reactivity of 1 Ketojulolidine Semicarbazone

Mechanistic Studies of Semicarbazone Formation and Related Condensations

The synthesis of 1-ketojulolidine semicarbazone from 1-ketojulolidine and semicarbazide (B1199961) is a classic condensation reaction. The mechanism involves a two-stage process of nucleophilic addition followed by dehydration, which is typically catalyzed by a mild acid.

The formation of the semicarbazone proceeds through a well-established pathway involving a carbinolamine intermediate. The reaction is reversible and its efficiency is highly pH-dependent.

Acid Catalysis and Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen of 1-ketojulolidine by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The terminal amino group (-NH₂) of semicarbazide, which is the most nucleophilic nitrogen in the molecule, attacks the activated carbonyl carbon. The other two nitrogen atoms are less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group in the semicarbazide structure. This attack forms a protonated tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, yielding a neutral tetrahedral intermediate known as a carbinolamine (or hemiaminal). This step is a rapid acid-base equilibrium.

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst. This converts the hydroxyl group (-OH) into a good leaving group, water (-OH₂⁺).

Dehydration: The lone pair of electrons on the adjacent nitrogen atom pushes down to form a carbon-nitrogen double bond (C=N), simultaneously expelling the water molecule. This elimination step is the dehydration that drives the condensation.

Deprotonation: A base (such as water or another semicarbazide molecule) removes the final proton from the newly formed iminium nitrogen, yielding the neutral this compound product and regenerating the acid catalyst.

The rate and equilibrium of semicarbazone formation are sensitive to reaction conditions and the steric environment of the ketone.

Kinetic Control: The reaction rate exhibits a strong dependence on pH, typically showing a maximum rate in mildly acidic conditions (pH ≈ 4-6).

At very low pH (highly acidic): The nucleophile, semicarbazide, becomes fully protonated to form H₂NNHCONH₃⁺. The resulting positive charge on the terminal nitrogen renders it non-nucleophilic, drastically slowing or halting the initial attack step.

At neutral or high pH (alkaline): There is insufficient acid catalyst to effectively protonate the carbonyl group or the hydroxyl group of the carbinolamine intermediate. The dehydration step, which requires protonation of the -OH group to make it a good leaving group, becomes the rate-determining step and proceeds very slowly.

The rate-determining step (RDS) thus shifts with pH, as summarized in the table below.

| pH Range | Dominant Species | Rate-Determining Step (RDS) | Rationale |

| Strongly Acidic (pH < 2) | Protonated Semicarbazide | Nucleophilic Attack | The nucleophile is deactivated by protonation, making the initial addition slow. |

| Mildly Acidic (pH 4-6) | Optimal Balance | (Variable) | Both nucleophile concentration and acid catalysis are sufficient for a maximal reaction rate. |

| Neutral/Alkaline (pH > 7) | Neutral Semicarbazide | Dehydration of Carbinolamine | Insufficient acid catalysis to facilitate the elimination of water from the intermediate. |

Steric Effects: The julolidine (B1585534) framework imposes significant steric hindrance around the C9 carbonyl group. The rigid, fused bicyclic structure shields the electrophilic carbon from the approaching semicarbazide nucleophile. Compared to a sterically unhindered ketone like acetone, the rate of formation of this compound is substantially slower due to a higher activation energy for the initial nucleophilic attack.

Ring-Chain Isomerism of Semicarbazone Derivatives

Semicarbazones can exist in equilibrium with a cyclic isomeric form, a phenomenon known as ring-chain isomerism (or tautomerism). For this compound, this involves cyclization to a substituted 1,2,4-triazolidin-3-one.

The interconversion is an intramolecular nucleophilic addition reaction.

Cyclization (Ring Formation): The open-chain this compound can cyclize to its isomeric ring form. The mechanism involves the nitrogen atom at the 2-position of the semicarbazide chain (the -NH- part) acting as an intramolecular nucleophile. This nitrogen attacks the electrophilic carbon of the C=N (imine) bond. Subsequent proton transfers lead to the formation of a stable, five-membered heterocyclic ring, resulting in a 1,2,4-triazolidin-3-one derivative where the julolidine moiety is attached as a spiro substituent.

Ring-Opening: The reverse reaction, favored under certain conditions (e.g., strong acid), involves the cleavage of the newly formed C-N bond, regenerating the open-chain semicarbazone.

This equilibrium can be represented as: this compound (Open-Chain) ⇌ Spiro[julolidine-9,5'-[1,2,4]triazolidin]-3'-one (Closed-Ring)

The position of the equilibrium between the open-chain and closed-ring isomers is highly dependent on the experimental conditions.

| Condition | Influence on Equilibrium | Favored Isomer | Rationale |

| pH | Acidic (low pH): Favors ring-opening. Basic (high pH): Favors cyclization. | Acidic: Open-Chain Semicarbazone. Basic: Closed-Ring Triazolidinone. | In acid, the C=N bond is stable and the internal amide nitrogen is protonated and non-nucleophilic. In base, the amide N-H can be deprotonated, creating a potent internal nucleophile that readily attacks the C=N bond. |

| Solvent Polarity | Polar protic solvents: Stabilize the open-chain form. Nonpolar solvents: May favor the cyclic form. | Polar (e.g., Ethanol (B145695), Water): Open-Chain Semicarbazone. Nonpolar (e.g., Toluene): Closed-Ring Triazolidinone. | Polar solvents can form strong hydrogen bonds with the N-H groups of the open-chain semicarbazone, stabilizing it relative to the less polar or internally hydrogen-bonded cyclic isomer. |

| Temperature | Higher temperatures: Generally favor the open-chain form. | Higher Temp: Open-Chain Semicarbazone. | The cyclization reaction (ring formation) results in a decrease in entropy (two molecules effectively become one intramolecular system). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the -TΔS term becomes more dominant at higher temperatures, favoring the entropically preferred open-chain isomer. |

Reactivity with Specific Reagents

The reactivity of this compound is primarily centered on the C=N imine bond and the amide functionality.

Acid-Catalyzed Hydrolysis: This is the reverse of the formation reaction. Treatment with aqueous acid (e.g., HCl) and heat cleaves the C=N bond. The reaction regenerates the parent ketone, 1-ketojulolidine , and the corresponding salt of the hydrazine (B178648) derivative, semicarbazide hydrochloride . This reaction is a standard method for deprotection of carbonyl groups that have been converted to semicarbazones.

Reduction of the Imine Bond: The C=N double bond can be readily reduced to a C-N single bond.

Using Sodium Borohydride (NaBH₄): This common reducing agent selectively reduces the imine functionality without affecting the aromatic rings of the julolidine system. The product is the corresponding hydrazine derivative, 1-(julolidin-9-yl)semicarbazide .

Using Catalytic Hydrogenation: Reagents such as H₂ gas with a metal catalyst (e.g., Palladium on carbon, PtO₂) can also achieve this reduction, yielding the same product.

Oxidative Cyclization: While not as common as hydrolysis or reduction, semicarbazones can undergo oxidative cyclization reactions. Treatment with oxidizing agents like lead tetraacetate (Pb(OAc)₄) can induce the formation of other heterocyclic systems, such as 1,3,4-oxadiazoles, though this pathway is highly dependent on the specific substrate and reaction conditions.

Reduction Reactions of Semicarbazone Moieties

The semicarbazone moiety, including that of this compound, is a versatile functional group for reduction reactions, most notably the Wolff-Kishner reduction. This reaction provides a powerful method for the deoxygenation of the original carbonyl group, converting it into a methylene (B1212753) group (CH₂). unacademy.com The process is conducted under basic conditions, making it an excellent alternative to the acid-catalyzed Clemmensen reduction, especially for substrates that are sensitive to acid. tcichemicals.com

The reaction was independently discovered by Nikolai Kishner in 1911 and Ludwig Wolff in 1912. wikipedia.org Wolff's initial method involved heating semicarbazones in a sealed tube with sodium ethoxide at high temperatures. unacademy.com Modern modifications, such as the Huang-Minlon modification, utilize high-boiling solvents like ethylene (B1197577) glycol or diethylene glycol, which allows the reaction to be performed at atmospheric pressure, and often involves the in situ formation of the hydrazone from the carbonyl compound and hydrazine hydrate (B1144303) with a base like potassium hydroxide. tcichemicals.comvedantu.com

The mechanism begins with the deprotonation of the semicarbazone to form a hydrazone, which is then deprotonated at the terminal nitrogen by a strong base to form a resonance-stabilized anion. wikipedia.orgvedantu.com This is followed by protonation of the carbon atom by a solvent molecule. Subsequent deprotonation and elimination of dinitrogen gas (N₂) leads to the formation of a carbanion, which is then protonated to yield the final alkane product. The release of the highly stable N₂ gas is a key driving force for the reaction. vedantu.com

For this compound, the Wolff-Kishner reduction would be expected to reduce the C=N bond and ultimately replace the original keto group with a methylene group, yielding 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine. The reaction is particularly effective for aryl ketones.

Table 1: Examples of Wolff-Kishner Reduction of Ketone Semicarbazones

| Starting Ketone Semicarbazone | Product | Typical Conditions |

| Acetophenone Semicarbazone | Ethylbenzene | KOH, diethylene glycol, heat |

| Benzophenone Semicarbazone | Diphenylmethane | Sodium ethoxide, ethanol, 180°C |

| 1-Naphthyl Ethyl Ketone Semicarbazone | 1-Ethylnaphthalene | KOH, diethylene glycol, heat dokumen.pub |

| β-Decalone Semicarbazone | Decalin | Sodium, ethanol, heat dokumen.pub |

Oxidation Reactions and Transformation Pathways

The semicarbazone moiety is susceptible to various oxidative transformations, which often lead to the formation of stable heterocyclic ring systems. These reactions provide important synthetic routes to valuable chemical structures.

One of the most significant transformation pathways is the oxidative cyclization to form 1,3,4-oxadiazole (B1194373) derivatives. nih.gov The oxidation of ketone semicarbazones can yield 2-imino-Δ³-1,3,4-oxadiazolines, which may be unstable and hydrolyze in situ to the corresponding Δ³-1,3,4-oxadiazolin-2-ones. cdnsciencepub.com Common oxidants used for this transformation include lead tetraacetate (Pb(OAc)₄) and ceric ammonium (B1175870) nitrate (B79036) (CAN). cdnsciencepub.commcmaster.caasianpubs.org The reaction of this compound under these conditions would be anticipated to produce a spirocyclic oxadiazolinone derivative.

Another documented oxidative cyclization involves the reaction of semicarbazones with selenium(IV) oxide (SeO₂) in solvents like dioxane or acetic acid. This process yields 1,2,3-selenadiazoles, which are valuable synthetic intermediates. nih.gov

Beyond cyclization, semicarbazones can be subjected to oxidative deprotection to regenerate the parent carbonyl compound. This reaction serves as a method for unmasking a ketone or aldehyde after the semicarbazone has been used as a protecting group. Reagents like gaseous nitrogen dioxide (NO₂/N₂O₄) have been shown to efficiently cleave the semicarbazone to restore the carbonyl functionality. ijcce.ac.ir

Table 2: Oxidative Transformations of Semicarbazones

| Semicarbazone Type | Reagent/Conditions | Product Type |

| Ketone Semicarbazones | Lead Tetraacetate (Pb(OAc)₄) | Δ³-1,3,4-Oxadiazolin-2-ones cdnsciencepub.comresearchgate.net |

| Aldehyde/Ketone Semicarbazones | Ceric Ammonium Nitrate (CAN) | 2-Imino-1,3,4-oxadiazolines (often unstable) asianpubs.org |

| Aldehyde/Ketone Semicarbazones | Selenium(IV) Oxide (SeO₂) | 1,2,3-Selenadiazoles nih.gov |

| Aldehyde Semicarbazones | Eosin (B541160) Y, CBr₄, Visible Light | 2-Amino-1,3,4-oxadiazoles organic-chemistry.org |

Regioselectivity and Chemoselectivity in Reactions Involving Semicarbazide and Carbonyl Precursors

The formation of a semicarbazone from a carbonyl compound and semicarbazide is governed by distinct principles of regioselectivity and chemoselectivity.

Regioselectivity

Semicarbazide (H₂N¹-N²H-C(=O)N³H₂) possesses three nitrogen atoms, but the condensation reaction with a carbonyl compound occurs with high regioselectivity. The nucleophilic attack on the carbonyl carbon proceeds exclusively through the terminal, hydrazine-like nitrogen atom (N¹). doubtnut.com The nitrogen atoms at the N² and N³ positions are significantly less nucleophilic. This is because their lone pairs of electrons are delocalized by resonance with the adjacent carbonyl group, reducing their availability to act as nucleophiles. doubtnut.com This effect ensures that the product formed is R₂C=N-NH-C(=O)NH₂ and not a constitutional isomer.

Chemoselectivity

The reaction to form semicarbazones exhibits notable chemoselectivity, particularly when different types of carbonyl groups are present in a molecule or reaction mixture. Aldehydes are generally more reactive towards nucleophilic attack than ketones. This difference in reactivity can be exploited for the selective protection of an aldehyde in the presence of a ketone. ijcce.ac.ir For instance, when a mixture containing one equivalent of an aldehyde and one equivalent of a ketone is treated with one equivalent of semicarbazide, the aldehyde semicarbazone is formed preferentially, often leaving the ketone unreacted. ijcce.ac.irresearchgate.net This selectivity is attributed to the lower steric hindrance and greater electrophilicity of the aldehyde carbonyl carbon compared to that of a ketone.

In the context of forming this compound, the precursor 1-Ketojulolidine is a ketone. Its reaction with semicarbazide would generally require more forcing conditions (e.g., higher temperature or longer reaction times) than the corresponding reaction with an aldehyde. ijcce.ac.irasianpubs.org

Table 3: Chemoselective Semicarbazone Formation in a Competitive Reaction

| Carbonyl Mixture (1:1) | Semicarbazide (1 eq.) | Primary Product | Unreacted Carbonyl |

| p-Nitrobenzaldehyde & p-Nitroacetophenone | Room Temperature, 45 min | p-Nitrobenzaldehyde semicarbazone | p-Nitroacetophenone ijcce.ac.ir |

| p-Hydroxybenzaldehyde & p-Hydroxyacetophenone | Room Temperature, 45 min | p-Hydroxybenzaldehyde semicarbazone | p-Hydroxyacetophenone ijcce.ac.ir |

Computational and Theoretical Investigations of 1 Ketojulolidine Semicarbazone

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Geometry Optimization and Electronic Structure Characterization

This subsection would typically present the optimized molecular structure of 1-Ketojulolidine semicarbazone, detailing key bond lengths and angles. This information is fundamental for understanding the molecule's three-dimensional shape and steric properties.

Data for this section is not available in the public domain.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Band Gaps)

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting energy gap are crucial for predicting a molecule's chemical reactivity and kinetic stability.

Data for this section is not available in the public domain.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. It quantifies charge transfer and hyperconjugative interactions that contribute to molecular stability.

Data for this section is not available in the public domain.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

MEP maps illustrate the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is invaluable for predicting how the molecule will interact with other chemical species.

Data for this section is not available in the public domain.

Quantum Chemical Descriptors and Global Reactivity Parameters

Theoretical Determination of Ionization Potential, Electron Affinity, and Electronegativity

Data for this section is not available in the public domain.

Calculation of Global Hardness, Chemical Potential, Electrophilicity Index, and Global Softness

Global reactivity descriptors are crucial in understanding the chemical behavior of a molecule. These indices, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer insights into the stability and reactivity of the compound. The calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set like 6-311++G(d,p). researchgate.netmdpi.comekb.eg

Chemical Potential (μ): This descriptor indicates the tendency of a molecule to lose or gain electrons. It is calculated as the negative of electronegativity (χ) and can be approximated by the average of the HOMO and LUMO energies: μ = -χ = (EHOMO + ELUMO) / 2 mdpi.com

Global Hardness (η): Global hardness is a measure of the molecule's resistance to change in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the HOMO and LUMO energy levels: η = (ELUMO - EHOMO) / 2 mdpi.com

Global Softness (S): The inverse of global hardness, global softness, signifies the molecule's capacity to undergo chemical reactions. A higher softness value corresponds to higher reactivity. S = 1 / (2η) mdpi.com

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is a function of the chemical potential and global hardness: ω = μ2 / (2η) mdpi.com

For this compound, one would first optimize its molecular geometry using computational methods. Following this, the energies of the HOMO and LUMO would be determined to calculate the above descriptors. While specific values for this compound are not available, the table below illustrates the typical data that would be generated, using hypothetical values for demonstration.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.5 |

| Global Hardness | η | (ELUMO - EHOMO) / 2 | 2.5 |

| Global Softness | S | 1 / (2η) | 0.2 |

| Electrophilicity Index | ω | μ2 / (2η) | 2.45 |

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. For this compound, theoretical modeling could be employed to study various reactions, such as its formation from 1-ketojulolidine and semicarbazide (B1199961), or its subsequent transformations.

The process involves mapping the potential energy surface of the reaction. The structures of reactants, products, intermediates, and transition states are optimized, and their energies are calculated. A transition state is a first-order saddle point on this surface, and its structure provides crucial information about the geometry of the activated complex. The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. rsc.orgresearchgate.net

Prediction of Preferred Coordination Sites and Ligand Behavior through Computational Methods

Semicarbazones are known to act as ligands, coordinating with metal ions through their donor atoms. This compound possesses multiple potential coordination sites, including the oxygen atom of the carbonyl group and the nitrogen atoms of the semicarbazide moiety. researchgate.netccsenet.org

Computational methods can predict the preferred coordination sites by analyzing the molecule's electronic structure. Molecular Electrostatic Potential (MEP) maps are particularly useful, as they visualize the regions of electron density and electrostatic potential around the molecule. ekb.eg Regions with negative potential (typically colored red or yellow) are indicative of nucleophilic sites that are prone to electrophilic attack and are favorable for coordination with metal cations.

Furthermore, theoretical studies can model the complexes formed between this compound and various metal ions. By calculating the binding energies and analyzing the geometries of these complexes, it is possible to determine the most stable coordination mode. Such calculations have been performed for other semicarbazones, often revealing that the oxygen atom is a highly favorable coordination site. researchgate.netccsenet.org This information is invaluable for the design and synthesis of new metal complexes with specific properties and applications.

Coordination Chemistry of 1 Ketojulolidine Semicarbazone and Its Metal Complexes

Synthesis of 1-Ketojulolidine Semicarbazone Metal Complexes

The synthesis of metal complexes from semicarbazone ligands is typically a straightforward process involving the reaction of the ligand with a suitable metal salt. ajchem-b.com

The general method for preparing metal complexes of semicarbazones, which would be applicable to this compound, involves the following steps:

Dissolution: The semicarbazone ligand is dissolved in a suitable organic solvent, commonly ethanol (B145695) or methanol. ajchem-b.comrevistabionatura.com Heating may be required to ensure complete dissolution. ajchem-b.com

Addition of Metal Salt: A solution of a metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Ni(II), Co(II), Zn(II), Mn(II), etc.), dissolved in the same or a compatible solvent, is added to the ligand solution. ajchem-b.comresearchgate.net The addition is often done dropwise with constant stirring. ajchem-b.com

Reaction: The reaction mixture is typically heated under reflux for a period ranging from a few hours to several hours to ensure the completion of the reaction. ajchem-b.comrevistabionatura.com The formation of a colored precipitate often indicates the formation of the complex.

Isolation and Purification: After cooling, the solid complex is isolated by filtration, washed with the solvent (e.g., cold ethanol) and sometimes water to remove unreacted starting materials, and then dried. ajchem-b.comrevistabionatura.com Recrystallization from an appropriate solvent can be performed for further purification. ajchem-b.com

This method has been successfully used to synthesize a wide variety of semicarbazone complexes with different transition metals. revistabionatura.comresearchgate.net

The outcome of the synthesis, including the structure and composition of the final product, is highly dependent on the reaction conditions.

Stoichiometry: The molar ratio of the ligand to the metal salt (L:M) is a critical parameter. researchgate.net A 1:1 molar ratio often yields monomeric complexes with the general formula [M(L)Xn] (where X is an anion from the salt), while a 2:1 ligand-to-metal ratio can lead to the formation of [M(L)2] type complexes, where the ligand displaces the anions from the coordination sphere. researchgate.net

pH: The pH of the reaction medium is crucial, especially for semicarbazones that coordinate in their deprotonated enol form. numberanalytics.com The reaction is often carried out in a buffered solution or with the addition of a base (like sodium acetate) to facilitate the deprotonation of the ligand, which is necessary for anionic chelation. nih.gov The optimal pH for semicarbazone formation itself is typically between 3 and 5. numberanalytics.com

Temperature: Temperature affects the rate of reaction. numberanalytics.com Elevated temperatures, often achieved through refluxing, are commonly used to overcome the activation energy barrier and ensure the reaction proceeds to completion in a reasonable timeframe. ajchem-b.com However, excessively high temperatures can sometimes lead to the decomposition of the ligand or the complex. numberanalytics.com

Solvent: The choice of solvent can influence the solubility of the reactants and the final complex, thereby affecting the yield and purity of the product.

Structural and Electronic Characterization of Metal Complexes

Once synthesized, the structure and bonding in the metal complexes of this compound would be elucidated using a combination of spectroscopic and analytical techniques. researchgate.net

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for determining how the ligand binds to the metal ion. sathyabama.ac.in Upon complexation, key changes in the spectrum are expected:

The ν(C=O) stretching vibration of the free ligand would disappear if coordination occurs via the deprotonated enolic form. sathyabama.ac.in

A new band corresponding to the ν(C-O) stretch would appear.

The ν(C=N) band of the azomethine group would typically shift to a lower frequency, indicating its involvement in coordination.

New, weaker bands may appear in the far-infrared region (typically below 600 cm⁻¹), which are attributed to the ν(M-O) and ν(M-N) stretching vibrations, providing direct evidence of coordination. ajchem-b.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and provide insights into complexation. For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), the disappearance of the signal for the -NH proton upon deprotonation and shifts in the signals of protons and carbons near the coordination sites (azomethine and the julolidine (B1585534) ring) would be observed. researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry and the electronic transitions within the molecule. researchgate.net The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) as well as new bands that are not present in the free ligand. core.ac.uk For transition metal complexes, these new bands can be assigned to d-d transitions or ligand-to-metal charge transfer (LMCT) transitions, which are characteristic of the coordination environment and the specific metal ion. core.ac.ukresearchgate.net

Table 2: Illustrative Spectroscopic Data for a Hypothetical [M(this compound)₂] Complex

Note: This table is illustrative and based on typical data for semicarbazone complexes. Actual values for this compound complexes would require experimental determination.

Spectroscopic Analysis of Metal-Semicarbazone Complexes (IR, UV-Vis, NMR, Mass Spectrometry)

In the general study of metal-semicarbazone complexes, spectroscopic methods are crucial for elucidating their structure and bonding.

Infrared (IR) Spectroscopy: For a hypothetical this compound complex, IR spectroscopy would be expected to show characteristic shifts in the vibrational frequencies of the C=O and C=N groups upon coordination to a metal ion. The ν(C=O) band would likely shift to a lower frequency, and the ν(C=N) band might also shift, indicating the involvement of the carbonyl oxygen and the azomethine nitrogen in bonding with the metal center. New bands at lower frequencies corresponding to M-O and M-N vibrations would also be anticipated.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of such complexes would be informative about the geometry of the metal center. Transitions observed could be assigned to d-d transitions within the metal ion or to charge transfer bands (ligand-to-metal or metal-to-ligand), providing insights into the coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes of this compound, ¹H and ¹³C NMR spectroscopy would reveal changes in the chemical shifts of the ligand's protons and carbons upon complexation. The disappearance of the N-H proton signal could indicate deprotonation of the ligand upon coordination.

Mass Spectrometry: This technique would be used to determine the molecular weight of the complexes and confirm their stoichiometry (metal-to-ligand ratio).

Magnetic Properties and Molar Conductance Studies of Complexes

Magnetic Susceptibility: Measurements of magnetic susceptibility would help in determining the number of unpaired electrons in the metal center of a paramagnetic complex of this compound. This data is vital for deducing the geometry and the nature of the metal-ligand bond.

Molar Conductance: Molar conductance measurements in various solvents would be used to ascertain the electrolytic or non-electrolytic nature of the synthesized complexes. Low conductance values would suggest that the anions are coordinated to the metal ion, while high values would indicate their presence outside the coordination sphere.

Proposed Geometries and Coordination Environments of Metal Centers (e.g., Octahedral)

Based on the spectroscopic and magnetic data, a proposed geometry for the metal center in a this compound complex could be formulated. Semicarbazone ligands can act as bidentate or tridentate ligands. Depending on the metal ion, the stoichiometry of the complex, and the involvement of solvent molecules or counter-ions in coordination, various geometries such as tetrahedral, square planar, or octahedral could be proposed. For instance, a 1:2 metal-to-ligand ratio with a bidentate semicarbazone often leads to an octahedral geometry.

Applications of Semicarbazone Metal Complexes in Chemical Catalysis and Sensing

While there is no specific information on the applications of this compound complexes, semicarbazone metal complexes, in general, have been explored for various applications.

Catalysis: Due to the ability of the metal center to exist in variable oxidation states, these complexes can act as catalysts in various organic reactions, such as oxidation and reduction processes. google.com

Sensing: The interaction of the metal complexes with specific analytes can lead to a change in their spectroscopic or electrochemical properties, making them potential candidates for chemical sensors.

Advanced Applications and Potential in Chemical Science

Semicarbazones in Advanced Materials Science and Optoelectronics

The development of novel organic materials for electronic and optical applications is a rapidly advancing field. Semicarbazones, as a class, possess conjugated π-electron systems and reactive functional groups that make them attractive candidates for these technologies.

Investigation of Semiconducting Properties of Semicarbazone-Based Materials

Organic semiconductors are foundational to technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). fiveable.mecam.ac.ukwikipedia.org These materials are typically composed of π-bonded molecules that allow for the movement of charge carriers. wikipedia.org Semicarbazone-based compounds fit this description, and studies have shown that they can exhibit semiconducting behavior. This conductivity often arises from the charge transport through space via π-π stacking interactions between molecules in the solid state.

The structure of 1-Ketojulolidine semicarbazone is particularly conducive to semiconducting properties. The planar and electron-rich julolidine (B1585534) ring system provides an extended π-conjugated framework, which is a key requirement for charge delocalization and transport. fiveable.me The electronic properties can be further tuned by modifying the molecular structure, making such compounds versatile building blocks for new organic electronic materials. cam.ac.ukscholaris.ca

Exploration of Photochromic and Nonlinear Optical (NLO) Properties

Photochromic Properties: Photochromism is a phenomenon where a compound undergoes a reversible color change when exposed to light. wikipedia.org This property is the basis for applications such as self-darkening lenses, optical data storage, and molecular switches. google.comrsc.orgresearchgate.netresearchgate.net The mechanism in many organic photochromic materials involves a light-induced reversible transformation between two isomers with different absorption spectra. rsc.org Hydrazones, a class to which semicarbazones belong, are known to exhibit photo-induced E/Z isomerization around their C=N double bond, which can be harnessed for photoswitching applications. wikipedia.org Semicarbazones derived from various aldehydes and ketones have been identified as photochromic materials, suggesting that this compound could also display such behavior. google.com

Nonlinear Optical (NLO) Properties: Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, including applications in optical frequency conversion and high-speed information processing. mdpi.commdpi.comdntb.gov.ua Organic molecules with large second-order NLO responses typically feature a conjugated π-electron system connecting an electron donor group and an electron acceptor group. nih.gov This "push-pull" electronic structure leads to a large change in dipole moment upon excitation, a key factor for high NLO activity.

The this compound molecule possesses features that are highly desirable for NLO applications. The julolidine group acts as a potent electron donor, while the semicarbazone moiety can function as part of the conjugated bridge or be modified to include acceptor groups. Theoretical and experimental studies on similar organic structures, such as quinoline (B57606) and dibenzylideneacetone (B150790) derivatives, have demonstrated significant NLO responses. mdpi.combohrium.com This suggests a strong potential for this compound and its derivatives to be developed into effective NLO materials.

Semicarbazones as Precursors and Protecting Groups in Organic Synthesis

Beyond materials science, semicarbazones are highly valuable intermediates in synthetic organic chemistry due to their stability and predictable reactivity. wikipedia.org

Facile Regeneration of Parent Carbonyl Compounds from Semicarbazones (Deprotection Strategies)

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction elsewhere in the molecule. cem.com The semicarbazone group is an excellent protecting group for aldehydes and ketones because it is stable under many reaction conditions but can be readily removed when needed. cem.comresearchgate.net The process of removing the protecting group and regenerating the original carbonyl compound is known as deprotection.

Numerous methods have been developed for the cleavage of semicarbazones back to their parent carbonyls under mild conditions. researchgate.netresearchgate.net This versatility allows chemists to choose a deprotection strategy that is compatible with other functional groups present in the molecule. Microwave-assisted methods have also been shown to significantly reduce reaction times. cem.com

Table 1: Selected Reagents for the Deprotection of Semicarbazones

Utilization in the Synthesis of Diverse Heterocyclic Compounds

Semicarbazones and their sulfur analogs, thiosemicarbazones, are not just protecting groups; they are also versatile precursors for the synthesis of a wide range of heterocyclic compounds. chemmethod.comnih.gov The nitrogen and oxygen/sulfur atoms within the semicarbazone moiety provide reactive sites for cyclization reactions. For instance, thiosemicarbazones are known to react with reagents like chloroacetic acid to form thiazolidinone rings, which are important structures in medicinal chemistry. chemmethod.com Similarly, they can be used to synthesize thiadiazole derivatives. chemmethod.com These reactions demonstrate the utility of the semicarbazone functionality as a building block for constructing more complex molecular architectures.

Design and Development of Semicarbazone-Based Chemical Probes and Sensors

Chemical sensors, particularly those that signal the presence of an analyte through a change in color or fluorescence, are vital tools in environmental monitoring, diagnostics, and cellular imaging. mdpi.comresearchgate.net The design of these sensors often involves a receptor unit that selectively binds the target analyte and a signaling unit (a fluorophore or chromophore) that reports the binding event. rsc.org

Semicarbazones are well-suited for this purpose. The semicarbazone group (-C=N-NH-C(=O)NH₂) contains multiple donor atoms (nitrogen and oxygen) that can act as a binding or chelation site for metal ions. semanticscholar.orgtaylorandfrancis.com The biological properties of many semicarbazones are, in fact, related to their ability to coordinate with metal ions. semanticscholar.org This same principle can be applied to sensor design.

When a semicarbazone-based sensor binds to a metal ion, the electronic properties of the molecule can be altered, leading to a detectable change in its fluorescence or absorption spectrum. nih.gov This can occur through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). nih.gov The design of this compound, which incorporates a fluorescent julolidine group, makes it a promising scaffold for developing "turn-on" or "turn-off" fluorescent sensors for specific metal ions. mdpi.com

Table 2: Examples of Semicarbazide (B1199961)/Semicarbazone-Based Chemical Sensors

Semicarbazone Derivatives as Chemosensors for Specific Ion Recognition

Semicarbazones have garnered considerable attention as versatile ligands in the design of chemosensors for various ions. Their synthesis is typically straightforward, involving a condensation reaction between a ketone or aldehyde and semicarbazide. The resulting semicarbazone possesses nitrogen and oxygen donor atoms that can coordinate with metal ions, leading to detectable changes in their photophysical properties. This makes them excellent candidates for colorimetric or fluorometric sensors.

The incorporation of a fluorophore, such as the julolidine moiety in this compound, is a strategic design element. Julolidine and its derivatives are known for their strong fluorescence and sensitivity to the molecular environment. rsc.orgresearchgate.net The combination of the ion-binding semicarbazone unit with the fluorescent julolidine reporter is expected to yield highly sensitive and selective chemosensors.

Research Findings on Semicarbazone-Based Ion Sensors:

Several studies have demonstrated the efficacy of semicarbazone derivatives in detecting specific metal ions and anions:

Nickel (Ni²⁺) Detection: A simple semicarbazone derivative of piperidin-4-one has been reported as a selective fluorescent sensor for Ni²⁺ ions in aqueous media. The binding of Ni²⁺ to the semicarbazone enhances its fluorescence, allowing for detection with a limit as low as 1 x 10⁻⁷ mol dm⁻³.

Copper (Cu²⁺) Sensing: Fluorescent semicarbazone derivatives have been successfully employed as selective fiber optic sensors for Cu²⁺. For instance, bis(naphtho[2,1-b]furan-2-yl)methanone semicarbazone exhibits significant fluorescence quenching in the presence of Cu²⁺, with a wide detection range from 1.0 x 10⁻⁹ to 3.0 x 10⁻⁴ M. researchgate.net Thiosemicarbazones, which are structurally similar to semicarbazones, have also been developed as colorimetric sensors for Cu²⁺.

Iron (Fe³⁺) and Fluoride (B91410) (F⁻) Recognition: Phenylalanine derivatives bearing thiosemicarbazone and hydrazone units have shown high sensitivity towards Fe³⁺ and F⁻ ions through spectrofluorimetric titrations. rsc.org Similarly, quinoline-based thiosemicarbazones have been designed as colorimetric chemosensors for fluoride and cyanide ions. nih.gov

Zinc (Zn²⁺) and Aluminum (Al³⁺) Detection: Julolidine-based derivatives, the parent structure of 1-Ketojulolidine, have been developed as chemosensors for Zn²⁺ and Cu²⁺, and as fluorescent and colorimetric sensors for Al³⁺. nih.govscispace.com This suggests that a julolidine-based semicarbazone would likely exhibit sensing capabilities for these ions.

The sensing mechanism of these semicarbazone-based chemosensors often involves the formation of a metal-ligand complex, which alters the electronic properties of the molecule. This can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal, or a visible color change.

Interactive Data Table: Semicarbazone Derivatives as Ion Chemosensors

| Sensor Derivative | Target Ion(s) | Sensing Mechanism | Detection Limit |

| Piperidin-4-one semicarbazone | Ni²⁺ | Fluorescence enhancement | 1 x 10⁻⁷ M |

| Bis(naphtho[2,1-b]furan-2-yl)methanone semicarbazone | Cu²⁺ | Fluorescence quenching | 1.0 x 10⁻⁹ M |

| Phenylalanine thiosemicarbazone | Cu²⁺, Fe³⁺, F⁻ | Spectrofluorimetric changes | Not specified |

| Quinoline-based thiosemicarbazone | F⁻, CN⁻ | Colorimetric change | Not specified |

| Julolidine-based Schiff base | Zn²⁺, Cu²⁺ | Fluorescence on/off | 3.5 x 10⁻⁸ M (Zn²⁺) |

| Julolidine-based Schiff base | Al³⁺, F⁻, CN⁻ | Fluorescence and colorimetric changes | Not specified |

Application of Semicarbazones as Chemical Probes for Molecular Interactions in Chemical Biology

Chemical probes are essential tools in chemical biology for elucidating the roles of biomolecules in complex biological systems. An effective chemical probe should exhibit high affinity and selectivity for its target. Semicarbazone derivatives are emerging as promising candidates for the development of such probes due to their ability to interact with biological macromolecules like proteins and nucleic acids.

The biological activity of semicarbazones is often linked to their ability to chelate metal ions, which can be crucial for the function of many enzymes. Furthermore, the planar structure of many semicarbazone derivatives allows them to intercalate into the DNA helix, a mechanism that is being explored for anticancer therapies.

Research Findings on Semicarbazones in Chemical Biology:

DNA and Protein Interaction: A copper(II) complex of an aryl-semicarbazone ligand has been studied for its binding behavior with calf thymus DNA (CT-DNA) and bovine serum albumin (BSA). The results indicated that the complex binds to CT-DNA through partial intercalation and interacts with BSA primarily via hydrogen bonding and van der Waals forces. Such studies are crucial for understanding the mechanism of action of potential therapeutic agents.

Anticancer Activity: The same Cu(II) complex of the aryl-semicarbazone demonstrated significant cytotoxicity against human cervix uteri carcinoma (SiHa) cell lines, suggesting its potential as an anticancer agent. The anticancer properties of semicarbazones are often attributed to their interaction with DNA, leading to apoptosis.

Bioimaging: The inherent fluorescence of the julolidine moiety makes this compound a promising candidate for a fluorescent chemical probe for bioimaging. Julolidine-based probes have been successfully used for the fluorescence imaging of RNA in living cells and for detecting intracellular ions like Zn²⁺. rsc.orgnih.gov These probes are cell-permeable and exhibit a "turn-on" fluorescence response upon binding to their target, which is highly desirable for cellular imaging applications. rsc.org

The versatility of the semicarbazone scaffold allows for the synthesis of a diverse library of compounds with varying biological activities. By modifying the substituents on the aromatic ring of the parent ketone or aldehyde, researchers can fine-tune the binding affinity, selectivity, and pharmacokinetic properties of these molecules.

Interactive Data Table: Semicarbazones as Chemical Probes in Biology

| Semicarbazone Derivative | Biological Target/Application | Mode of Interaction/Mechanism | Key Finding |

| Aryl-semicarbazone-Cu(II) complex | Calf Thymus DNA (CT-DNA) | Partial intercalation | Potential for DNA-targeted therapies |

| Aryl-semicarbazone-Cu(II) complex | Bovine Serum Albumin (BSA) | Hydrogen bonding, van der Waals forces | Understanding protein binding |

| Aryl-semicarbazone-Cu(II) complex | Human Cervix Uteri Carcinoma (SiHa) cells | Cytotoxicity, induction of apoptosis | Promising anticancer potential |

| Julolidine-azolium conjugates | Intracellular RNA | Fluorescence "turn-on" upon binding | Suitable for live-cell RNA imaging |

| Julolidine-based chemosensor | Intracellular Zn²⁺ | Fluorescence "turn-on" response | Enables detection of ions in living cells |

Future Research Directions and Outlook

Development of Novel and Highly Efficient Synthetic Routes for 1-Ketojulolidine Semicarbazone Derivatives

The conventional synthesis of semicarbazones involves the condensation reaction between a ketone or aldehyde and a semicarbazide (B1199961), often requiring catalysts and non-environmentally friendly solvents. geneseo.eduresearchgate.netsathyabama.ac.in Future research will likely focus on creating more efficient, sustainable, and versatile synthetic pathways.

A primary objective is the adoption of "green chemistry" principles. geneseo.edu This involves exploring alternative, non-toxic, and biodegradable solvents such as ethyl lactate (B86563) and dimethyl isosorbide (B1672297), which have shown promise in yielding highly pure semicarbazones. geneseo.edu Further investigation could optimize solvent-to-water ratios to maximize yields for julolidine-based derivatives specifically. geneseo.edu Additionally, solvent-free methods, like ball-milling, present an environmentally benign alternative that can produce quantitative yields without the need for catalysts or external supports. researchgate.net Scaling up these green and solvent-free reactions for potential industrial applications remains a key area for future study. geneseo.edu

The development of methods for creating a diverse library of this compound derivatives is another critical frontier. This involves reacting the precursor, 1-Ketojulolidine, with a variety of substituted semicarbazides. nih.govajchem-b.com Such efforts would allow for the fine-tuning of the electronic and steric properties of the final molecule, which is crucial for tailoring its function in specific applications.

| Synthetic Method | Key Features | Future Research Goal |

| Conventional Condensation | Uses ketones/aldehydes and semicarbazides, often with acid/base catalysts. researchgate.netsathyabama.ac.in | Replace toxic reagents with environmentally friendly alternatives. |

| Green Solvents | Employs biodegradable solvents like ethyl lactate. geneseo.edu | Optimize solvent systems and scale-up reactions for industrial use. geneseo.edu |

| Solvent-Free Milling | Mechanical activation via ball-milling. researchgate.net | Explore the scope of the reaction with various substituted precursors. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate the reaction. nih.gov | Improve yields for challenging diaryl ketone derivatives. nih.gov |

Integration of Advanced Theoretical Methods for Predictive Design and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the behavior of molecules and understanding reaction mechanisms. researchgate.netccsenet.org For this compound and its derivatives, advanced theoretical methods can provide profound insights that guide experimental work.

Future research should leverage DFT to model the coordination of different metal ions with this compound. ccsenet.orgmdpi.com These calculations can predict the most favorable binding sites—such as the imine nitrogen and carbonyl oxygen—and determine the stability and geometry of the resulting metal complexes. ccsenet.orgmdpi.comresearchgate.net Such predictive power is invaluable for designing complexes with specific electronic or magnetic properties. For example, theoretical studies can elucidate how the protonation state of the ligand influences the structural features of the final complex. mdpi.com

Furthermore, computational analysis can explain the selective detection of ions by chemosensors based on this scaffold. researchgate.net By comparing the interaction energies between the ligand and various ions, researchers can predict which species will bind most strongly, accelerating the development of highly selective sensors. researchgate.net The use of techniques like Quantum Theory of Atoms in Molecules (QTAIM) can further clarify the nature of the metal-ligand bonds. mdpi.com

Exploration of Unconventional Coordination Motifs and Architectures

Semicarbazones are versatile ligands capable of coordinating with metal ions in various modes, acting as neutral or anionic donors and exhibiting denticities ranging from unidentate to multidentate. mdpi.comresearchgate.netias.ac.in The julolidine (B1585534) backbone adds a unique steric and electronic profile, opening avenues for creating novel coordination compounds.

Future work should focus on exploring the self-assembly of this compound derivatives with a wide range of transition metals to form unconventional supramolecular structures. researchgate.netleeds.ac.uk The goal is to move beyond simple mononuclear complexes to construct more intricate architectures like one-dimensional chains, two-dimensional networks, or even three-dimensional metal-organic frameworks (MOFs). researchgate.net The design of asymmetric ligands could also lead to interesting metallosupramolecular architectures. rsc.org

The study of noncovalent interactions, such as hydrogen bonding and π-π stacking, will be crucial in understanding and controlling the formation of these larger assemblies. ias.ac.in Analytical techniques like Hirshfeld surface analysis can be employed to visualize and quantify these interactions, providing a roadmap for designing crystalline materials with desired packing arrangements. ias.ac.in

| Coordination Feature | Description | Future Direction |

| Coordination Modes | Can act as neutral or deprotonated anionic ligands. researchgate.net | Systematically study how substituents on the semicarbazone moiety influence coordination behavior. |

| Donor Atoms | Typically coordinates via NNO-donor atoms (imine N, carbonyl O, and another N). ias.ac.in | Investigate coordination with metals that favor different donor sets to produce novel complexes. |

| Supramolecular Assembly | Formation of extended structures through noncovalent interactions. researchgate.netleeds.ac.uk | Design ligands that promote specific, predictable long-range ordering into functional materials. |

Expanding the Scope of Applications in Advanced Functional Materials and Molecular Sensing

The inherent properties of the julolidine group, known for its strong fluorescence, combined with the metal-binding capability of the semicarbazone unit, make this compound a highly promising platform for advanced applications. researchgate.netresearchgate.netrsc.org

A major area for future development is in the field of molecular sensing. Julolidine-based sensors have already demonstrated "turn-on" or "on-off" fluorescent responses to specific metal ions like Zn²⁺, Cu²⁺, Al³⁺, and Ga³⁺. researchgate.netresearchgate.net The next step is to synthesize derivatives of this compound that are highly selective and sensitive for other environmentally or biologically important analytes. This includes targeting specific anions or neutral molecules by modifying the receptor sites. The ultimate goal is to create probes suitable for real-time imaging of analytes within living cells. rsc.org

Beyond sensing, these compounds hold potential for the creation of advanced functional materials. leeds.ac.uk The ability to form ordered, metal-containing architectures could lead to materials with tailored electronic, magnetic, or catalytic properties. nih.gov For instance, metal complexes derived from semicarbazone ligands can serve as precursors for synthesizing metal or metal chalcogenide nanoparticles, which have a host of applications in nanotechnology. nih.gov Exploring the assembly of these molecules on surfaces could also lead to the development of functional surfaces or components for electronic devices. leeds.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.